molecular formula C5HCl2N3S B076482 5,7-Dichlorothiazolo[5,4-d]pyrimidine CAS No. 13479-88-4

5,7-Dichlorothiazolo[5,4-d]pyrimidine

Cat. No.: B076482
CAS No.: 13479-88-4
M. Wt: 206.05 g/mol
InChI Key: XYBGDWLYHQAUQM-UHFFFAOYSA-N
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Description

5,7-Dichlorothiazolo[5,4-d]pyrimidine is an organic compound with the molecular formula C5HCl2N3S. It is a building block used in the synthesis of various compounds, including kinase inhibitors and antiviral agents . This compound is characterized by its unique thiazolo[5,4-d]pyrimidine structure, which contributes to its diverse chemical reactivity and applications.

Mechanism of Action

Target of Action

5,7-Dichlorothiazolo[5,4-d]pyrimidine is a versatile building block that has been used in the synthesis of a variety of compounds . It has been used to prepare inhibitors for several key enzymes, including spleen tyrosine kinase (Syk) , mammalian target of rapamycin (mTOR) , and PI3Kδ . These enzymes play crucial roles in various cellular processes, including cell growth, proliferation, differentiation, and survival .

Mode of Action

Given its use in the synthesis of various inhibitors, it likely interacts with its targets by binding to the active sites of these enzymes, thereby inhibiting their function .

Biochemical Pathways

This compound affects several biochemical pathways through its inhibition of key enzymes. For instance, by inhibiting Syk, it can affect B-cell receptor signaling . By inhibiting mTOR, it can affect the PI3K/Akt/mTOR signaling pathway , which is involved in cell cycle progression and growth . By inhibiting PI3Kδ, it can affect various cellular functions, including cell growth and survival .

Pharmacokinetics

It is known to be soluble inDMF and DMSO , but insoluble in ethanol and PBS (pH 7.2) . These properties may affect its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific inhibitors it is used to synthesize. For instance, inhibitors of Syk, mTOR, and PI3Kδ can lead to the inhibition of cell growth and proliferation, and induce apoptosis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility can affect its absorption and distribution in the body . Furthermore, it should be stored in an inert atmosphere at 2-8°C to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichlorothiazolo[5,4-d]pyrimidine typically involves the utilization of 5-amino-4,6-dichloropyrimidine as a precursor. This precursor undergoes treatment with isothiocyanates to generate 2-amino-7-chlorothiazolo[5,4-d]pyrimidines . The reaction conditions often require an inert atmosphere and temperatures ranging from 2-8°C to ensure the stability and purity of the product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented.

Chemical Reactions Analysis

Types of Reactions

5,7-Dichlorothiazolo[5,4-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include isothiocyanates for substitution reactions . The reaction conditions typically involve an inert atmosphere and controlled temperatures to maintain the stability of the compound .

Major Products Formed

The major products formed from the reactions of this compound include various substituted thiazolo[5,4-d]pyrimidine derivatives, which are used in the synthesis of kinase inhibitors and antiviral agents .

Properties

IUPAC Name

5,7-dichloro-[1,3]thiazolo[5,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HCl2N3S/c6-3-2-4(11-1-8-2)10-5(7)9-3/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYBGDWLYHQAUQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(S1)N=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70346104
Record name 5,7-dichlorothiazolo[5,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13479-88-4
Record name 5,7-dichlorothiazolo[5,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of developing a convenient synthesis for 5,7-Dichlorothiazolo[5,4-d]pyrimidine?

A1: While the provided abstracts [, ] do not delve into the specific applications of this compound, the titles highlight that the research focuses on establishing a "convenient synthesis." This suggests that this compound likely serves as a valuable building block or intermediate in the synthesis of more complex molecules with potential biological activity or other applications. Developing an efficient and practical synthesis route is crucial for further exploration and potential utilization of this compound in various research fields.

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